5-(3-Methoxyphenyl)-1H-indole-2,3-dione
CAS No.: 893736-24-8
Cat. No.: VC17230406
Molecular Formula: C15H11NO3
Molecular Weight: 253.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893736-24-8 |
|---|---|
| Molecular Formula | C15H11NO3 |
| Molecular Weight | 253.25 g/mol |
| IUPAC Name | 5-(3-methoxyphenyl)-1H-indole-2,3-dione |
| Standard InChI | InChI=1S/C15H11NO3/c1-19-11-4-2-3-9(7-11)10-5-6-13-12(8-10)14(17)15(18)16-13/h2-8H,1H3,(H,16,17,18) |
| Standard InChI Key | PLGVJPAMJLJGGB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C2=CC3=C(C=C2)NC(=O)C3=O |
Introduction
Molecular Architecture and Crystallographic Properties
Core Structural Features
5-(3-Methoxyphenyl)-1H-indole-2,3-dione (C₁₅H₁₁NO₃) consists of an indole-2,3-dione scaffold substituted at position 5 with a 3-methoxyphenyl group. The indole ring system adopts a planar conformation, with the ketone groups at positions 2 and 3 contributing to intramolecular hydrogen bonding networks. The methoxyphenyl substituent introduces steric bulk and electron-donating effects, influencing both molecular packing and reactivity .
Table 1: Key Molecular Parameters
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₅H₁₁NO₃ | |
| Molecular weight | 253.25 g/mol | |
| Space group | Pbca | |
| Unit cell dimensions | a = 11.1772(3) Å | |
| b = 7.92536(13) Å | ||
| c = 27.0121(7) Å | ||
| Volume | 2392.82(10) ų |
Crystallographic Behavior
The crystal structure of the closely related 5-(3-methoxyphenyl)indoline-2,3-dione (Pbca space group) reveals extended hydrogen-bonded networks along the a-axis direction . N–H⋯O interactions between adjacent molecules create nearly flat chains, while π-stacking interactions between aromatic systems stabilize layered arrangements. Weak C–H⋯π and C–H⋯O contacts mediate three-dimensional packing . Although this data pertains to the indoline analog, the indole derivative likely exhibits similar intermolecular interactions due to comparable electronic profiles.
Synthetic Methodologies and Optimization
Condensation Strategies
The synthesis of 5-substituted indole-2,3-diones typically involves Friedel-Crafts acylation or transition metal-catalyzed cross-coupling reactions. For the 3-methoxyphenyl variant, a plausible route involves:
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Intermediate formation: Preparation of 5-bromoindole-2,3-dione via bromination of isatin
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Suzuki-Miyaura coupling: Palladium-catalyzed cross-coupling with 3-methoxyphenylboronic acid
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Purification: Recrystallization from ethanol/water mixtures to obtain high-purity product
Reaction yields for analogous compounds range from 45–72%, depending on the electronic nature of the aryl substituent and coupling conditions .
Spectroscopic Characterization
Key spectral features of 5-(3-methoxyphenyl)-1H-indole-2,3-dione derivatives include:
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¹H NMR: Aromatic protons appear as multiplet signals between δ 6.8–8.2 ppm, with the methoxy group resonating as a singlet at δ 3.8–3.9 ppm
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IR spectroscopy: Strong carbonyl stretches at 1700–1750 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C–O–C)
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Mass spectrometry: Molecular ion peak at m/z 253.25 with characteristic fragmentation patterns including loss of CO (28 amu) and methoxy group (31 amu)
The methoxyphenyl group may enhance membrane permeability compared to smaller substituents, potentially improving therapeutic indices .
Antimicrobial Properties
Thiosemicarbazone derivatives of 5-substituted indole-2,3-diones exhibit potent antitubercular activity (MIC values 0.5–2 μg/mL against Mycobacterium tuberculosis H37Rv) . The electron-donating methoxy group likely improves target binding through enhanced π-stacking interactions with bacterial DNA gyrase .
Computational and Experimental Interactions
Hydrogen Bonding Networks
Intramolecular N–H⋯O and C–H⋯S interactions stabilize the Z-isomer conformation in crystalline states . Intermolecular C–H⋯O bonds (2.4–2.7 Å) and π-π stacking distances (3.5–3.8 Å) dominate crystal packing, as observed in the indoline analog .
Density Functional Theory (DFT) Insights
Geometric optimization of related structures reveals:
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